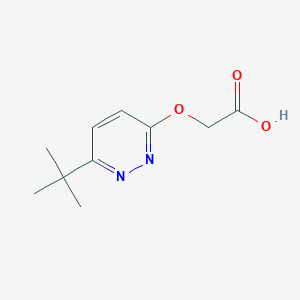

2-((6-(Tert-butyl)pyridazin-3-yl)oxy)acetic acid

Vue d'ensemble

Description

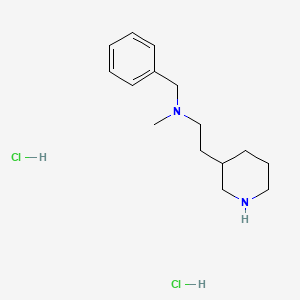

2-((6-(Tert-butyl)pyridazin-3-yl)oxy)acetic acid, also known as TBPA, is an organic compound composed of a tert-butyl group attached to a pyridazin-3-yloxyacetic acid. It is a white, crystalline solid with a melting point of 200 °C and a boiling point of 437.6 °C. TBPA is used in a variety of scientific research applications, such as organic synthesis, drug discovery, and analytical chemistry.

Applications De Recherche Scientifique

Targeted Protein Degradation

2-((6-(Tert-butyl)pyridazin-3-yl)oxy)acetic acid: is utilized as a rigid linker in the development of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are a novel class of therapeutic agents that target disease-related proteins for degradation. The rigidity of the linker can significantly influence the three-dimensional orientation of the degrader, which is crucial for the formation of the ternary complex with the target protein and E3 ubiquitin ligase. This, in turn, affects the efficacy of targeted protein degradation.

Chemical Biology

In chemical biology, this compound serves as a heterobifunctional crosslinker . It’s used to create bifunctional molecules that can bind to two different targets simultaneously. This property is particularly useful in the design of dual-functioning molecules that can modulate biological pathways or serve as molecular probes to study complex biological systems.

Drug Discovery

The compound’s role as a linker in PROTACs also extends to drug discovery efforts . By facilitating the degradation of pathogenic proteins, it opens up new avenues for the treatment of diseases that were previously deemed ‘undruggable’ due to the lack of effective inhibitors.

Material Science

In material science, 2-((6-(Tert-butyl)pyridazin-3-yl)oxy)acetic acid could be explored for creating smart materials that respond to biological stimuli . The compound’s ability to interact with proteins could lead to the development of materials with novel properties, such as self-healing or adaptive responsiveness.

Environmental Science

While direct applications in environmental science are not explicitly documented, the principles of targeted protein degradation could be applied to environmental bioremediation . Proteins engineered to degrade environmental pollutants could be linked with this compound to enhance their stability and effectiveness.

Pharmacology

In pharmacology, the compound’s application in PROTACs is particularly promising for the development of next-generation therapeutics . It could lead to drugs with improved selectivity and reduced side effects, as the targeted degradation mechanism allows for the modulation of protein levels within the cell.

Biochemistry

Finally, in biochemistry, 2-((6-(Tert-butyl)pyridazin-3-yl)oxy)acetic acid is valuable for studying protein interactions and enzyme kinetics . As a component of PROTACs, it can help elucidate the mechanisms by which proteins are recognized and degraded, contributing to our understanding of cellular processes.

Propriétés

IUPAC Name |

2-(6-tert-butylpyridazin-3-yl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-10(2,3)7-4-5-8(12-11-7)15-6-9(13)14/h4-5H,6H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNYYVBQEGCBSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(C=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((6-(Tert-butyl)pyridazin-3-yl)oxy)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1465948.png)

![N-Cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1465955.png)

![N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride](/img/structure/B1465956.png)

![N1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N3,N3-dimethyl-1,3-propanediamine hydrochloride](/img/structure/B1465957.png)

![N,N-Diallyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1465958.png)

![7-(Cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B1465960.png)